Homoeriodictyol (+/-)-
Homoeriodictyol (+/-)-
5, 7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one belongs to the class of organic compounds known as 3'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C3' atom of the flavonoid backbone. 5, 7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule. Outside of the human body, 5, 7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one can be found in coriander. This makes 5, 7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
107657-60-3
VCID:
VC20792377
InChI:
InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3
SMILES:
COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O
Molecular Formula:
C16H14O6
Molecular Weight:
302.28 g/mol
Homoeriodictyol (+/-)-
CAS No.: 107657-60-3
Cat. No.: VC20792377
Molecular Formula: C16H14O6
Molecular Weight: 302.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5, 7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one belongs to the class of organic compounds known as 3'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C3' atom of the flavonoid backbone. 5, 7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule. Outside of the human body, 5, 7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one can be found in coriander. This makes 5, 7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 107657-60-3 |
| Molecular Formula | C16H14O6 |
| Molecular Weight | 302.28 g/mol |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3 |
| Standard InChI Key | FTODBIPDTXRIGS-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O |
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